molecular formula C19H26N2O5 B8465426 1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate

1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate

Cat. No.: B8465426
M. Wt: 362.4 g/mol
InChI Key: IOEAHMJSYBIAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-ethyl 4-benzoylpiperazine-1,3-dicarboxylate typically involves the reaction of piperazine with tert-butyl and ethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 1-tert-butyl 3-ethyl 4-benzoylpiperazine-1,3-dicarboxylate involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent quality control measures in place to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 4-benzoylpiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
  • 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Uniqueness

1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and ethyl groups, along with the benzoyl moiety, contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-benzoylpiperazine-1,3-dicarboxylate

InChI

InChI=1S/C19H26N2O5/c1-5-25-17(23)15-13-20(18(24)26-19(2,3)4)11-12-21(15)16(22)14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3

InChI Key

IOEAHMJSYBIAKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (1.84 g, prepared according to the procedure described in WO 96/31478 Step B page 94) in dry dichloromethane (50 mL) was treated with triethylamine (1.1 mL), then benzoyl chloride (0.91 mL). After stirring at room temperature for a further 5 hours the reaction mixture was treated with further dichloromethane (150 mL) and then washed twice with a saturated aqueous solution of sodium hydrogen carbonate (50 mL) and twice with brine (50 mL). The organic phase was then dried over magnesium sulfate and evaporated to give the title compound (2.58 g) as an orange oil, MS: 363 [MH]+. 1H NMR [(CD3)2SO]: δ 7.50–7.34 (m, 5H), 5.20–5.00 (s, 1H), 4.44–4.36 (m, 1H), 4.21–4.13 (m, 2H), 3.87–3.78 (m, 1H), 3.73–3.69 (bs, 1H), 3.30–3.20 (m, 2H), 2.98–2.90 (m, 1H), 1.45–1.38 (s, 9H) and 1.27–1.20 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.91 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

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